molecular formula C15H16BrN3O2S B7497096 1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine

1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine

Cat. No.: B7497096
M. Wt: 382.3 g/mol
InChI Key: MMXCTAKRIWJTOD-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine is a chemical compound known for its diverse applications in scientific research and industry. It features a bromophenyl group attached to a sulfonyl group, which is further connected to a pyridinylpiperazine moiety. This structure imparts unique chemical properties, making it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction reactions can modify the sulfonyl group.

Scientific Research Applications

1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bromophenyl and pyridinylpiperazine moieties contribute to binding specificity and affinity. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)sulfonylpiperazine
  • 1-(4-Methoxyphenyl)sulfonylpiperazine
  • 1-(4-Chlorophenyl)sulfonylpiperazine

Uniqueness: 1-(2-Bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine is unique due to the presence of the pyridinylpiperazine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-4-pyridin-4-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2S/c16-14-3-1-2-4-15(14)22(20,21)19-11-9-18(10-12-19)13-5-7-17-8-6-13/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXCTAKRIWJTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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